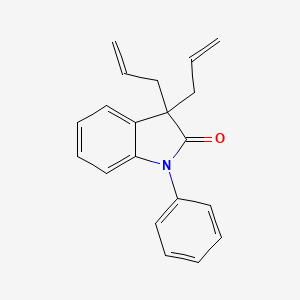

2-Indolinone, 3,3-diallyl-1-phenyl-

Description

Contextualization within the Indolinone and Oxindole (B195798) Scaffold Landscape

The indolinone scaffold, specifically its 2-oxo form known as oxindole, is a privileged heterocyclic structure in chemistry. nih.gov Oxindoles consist of a fused bicyclic system where a benzene (B151609) ring is joined to a five-membered lactam (a cyclic amide) ring containing a carbonyl group at the C-2 position. nih.gov This core is a fundamental component of numerous natural products, pharmaceuticals, and other biologically active compounds, making it a frequent target in synthetic chemistry. nih.govacs.org

The versatility of the oxindole scaffold arises from its capacity for functionalization at multiple positions, particularly at the nitrogen atom (N-1) and the carbon atom at position 3 (C-3). The C-3 position is especially important as it is a prochiral center, meaning the introduction of two different substituents can create a chiral center, a critical feature for developing stereospecific drugs and probes. nih.govacs.org

Significance of the 3,3-Disubstituted Oxindole Moiety in Chemical Research

The creation of a quaternary, or fully substituted, carbon center at the C-3 position of the oxindole ring is a key objective in modern organic synthesis. acs.org These 3,3-disubstituted oxindoles are found in a wide array of natural products and synthetic molecules that exhibit significant biological activities. acs.orgnih.gov The specific nature and three-dimensional arrangement of the substituents at this position heavily influence the molecule's biological function. acs.org

Constructing this C-3 quaternary stereocenter, especially in an enantioselective manner (controlling the specific 3D arrangement), is a considerable synthetic challenge. acs.org Consequently, extensive research has been dedicated to creating new catalytic methods to achieve this. acs.orgacs.org The development of such methods is crucial for building libraries of diverse chiral compounds for drug discovery programs. acs.org The synthesis of 3,3-disubstituted oxindoles serves as a benchmark for testing and validating new synthetic strategies. researchgate.net

Research Trajectories for Diallylated and Phenyl-Substituted Indolinone Systems

The compound 2-Indolinone, 3,3-diallyl-1-phenyl- serves as an exemplar of current research interests. The two allyl groups (diallylation) at the C-3 position are particularly noteworthy. Allyl groups contain a reactive double bond, which acts as a versatile chemical "handle" for further molecular modifications. This allows chemists to use the diallylated oxindole as a building block for more complex structures through reactions like palladium-catalyzed allylation. researchgate.net

The phenyl group attached to the nitrogen atom (N-1 substitution) also plays a crucial role. It modifies the electronic properties of the oxindole core and can influence the outcomes of chemical reactions. nih.gov For instance, research has shown that electron-donating or electron-withdrawing groups on the N-phenyl substituent can significantly affect reaction yields. nih.gov

Current research in this area focuses on several key trajectories:

Catalytic Asymmetric Synthesis: Developing new catalysts (e.g., based on iridium or copper) to control the stereochemistry during the diallylation of N-phenyl oxindoles. acs.orgacs.org

Synthetic Applications: Using the diallylated product as a versatile intermediate to construct a diverse range of complex molecules, including spirocyclic oxindoles (where the C-3 is part of another ring system). acs.org

Methodology Development: Exploring novel reaction pathways, such as radical-coupling reactions or photoredox catalysis, to synthesize 3,3-disubstituted oxindoles under mild conditions with high functional group tolerance. rsc.orgthieme-connect.de

These research efforts expand the toolkit of synthetic chemists and pave the way for the discovery of new molecules with potential applications in medicine and materials science.

Structure

3D Structure

Properties

CAS No. |

19048-20-5 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1-phenyl-3,3-bis(prop-2-enyl)indol-2-one |

InChI |

InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |

InChI Key |

ZAEAFXXRGMLYMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Indolinone, 3,3 Diallyl 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atoms within the compound.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For 2-Indolinone, 3,3-diallyl-1-phenyl-, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the phenyl and indolinone rings, as well as the protons of the two allyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning them to specific protons within the structure. For instance, the vinyl protons of the allyl groups typically appear in the range of 5-6 ppm, while the methylene (B1212753) protons adjacent to the double bond are observed at a different chemical shift. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7-8 ppm.

Interactive Data Table: ¹H NMR Data for 2-Indolinone, 3,3-diallyl-1-phenyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.1-7.5 | m | 9H | Aromatic protons (phenyl and indolinone rings) |

| 5.6-5.8 | m | 2H | -CH= of allyl groups |

| 4.9-5.1 | m | 4H | =CH₂ of allyl groups |

This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in 2-Indolinone, 3,3-diallyl-1-phenyl- gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the indolinone ring is typically observed at a downfield chemical shift (around 170-180 ppm). The aromatic carbons appear in the range of 110-150 ppm, while the carbons of the allyl groups are found in the upfield region of the spectrum. The quaternary carbon at the 3-position, to which the two allyl groups are attached, has a characteristic chemical shift that confirms the substitution pattern.

Interactive Data Table: ¹³C NMR Data for 2-Indolinone, 3,3-diallyl-1-phenyl-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C=O (carbonyl) |

| 110-150 | Aromatic carbons |

| ~133 | -CH= of allyl groups |

| ~118 | =CH₂ of allyl groups |

| ~55 | C3 (quaternary) |

This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) spectroscopy, provide further structural details. COSY experiments establish the connectivity between adjacent protons, confirming the spin-spin coupling relationships observed in the ¹H NMR spectrum. This is particularly useful for tracing the proton networks within the allyl groups and the aromatic rings. NOE experiments, on the other hand, provide information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule, although in the case of the achiral 2-Indolinone, 3,3-diallyl-1-phenyl-, it primarily confirms through-space interactions between different parts of the molecule, such as between the phenyl group and the indolinone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.com For volatile and thermally stable compounds like 2-Indolinone, 3,3-diallyl-1-phenyl-, GC-MS can be used to determine its retention time and to obtain its mass spectrum. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would include the loss of one or both allyl groups, as well as fragmentation of the indolinone core and the phenyl substituent.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov For 2-Indolinone, 3,3-diallyl-1-phenyl-, with a chemical formula of C₂₀H₁₉NO, HRMS would confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass. uni.lu This high degree of accuracy is crucial for unambiguously identifying the compound and distinguishing it from other isomers or compounds with similar nominal masses. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. researchgate.netnih.gov It is particularly useful for polar compounds and can provide high sensitivity and specificity. researchgate.net In the analysis of 2-Indolinone, 3,3-diallyl-1-phenyl-, ESI-MS provides crucial information about its molecular mass and the formation of various adducts in the gas phase.

The predicted collision cross section (CCS) values for different adducts of 2-Indolinone, 3,3-diallyl-1-phenyl- (C20H19NO) have been calculated. uni.lu These values are instrumental in identifying the compound in complex mixtures and for further structural studies using ion mobility-mass spectrometry. The monoisotopic mass of the compound is 289.14667 Da. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 2-Indolinone, 3,3-diallyl-1-phenyl- Adducts. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 290.15395 | 169.6 |

| [M+Na]+ | 312.13589 | 178.6 |

| [M-H]- | 288.13939 | 175.9 |

| [M+NH4]+ | 307.18049 | 188.7 |

| [M+K]+ | 328.10983 | 171.6 |

| [M+H-H2O]+ | 272.14393 | 161.6 |

| [M+HCOO]- | 334.14487 | 190.6 |

| [M+CH3COO]- | 348.16052 | 203.0 |

| [M]+ | 289.14612 | 170.1 |

| [M]- | 289.14722 | 170.1 |

This data is based on predictions and provides a theoretical framework for experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Indolinone, 3,3-diallyl-1-phenyl- is expected to show characteristic absorption bands corresponding to its various structural components. The key functional groups are the carbonyl group of the indolinone ring, the aromatic rings, and the allyl groups.

Based on general principles of IR spectroscopy, the following characteristic peaks can be anticipated for 2-Indolinone, 3,3-diallyl-1-phenyl-:

C=O Stretch: The carbonyl group (C=O) of the lactam in the indolinone ring will exhibit a strong absorption band, typically in the range of 1670-1780 cm⁻¹. libretexts.org For similar amide structures, this peak can be observed around 1694 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl and benzene (B151609) rings are expected in the region of 3000-3100 cm⁻¹. libretexts.orglumenlearning.com

Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ range. libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the allyl groups will absorb in the 2850-3000 cm⁻¹ region. libretexts.org

Alkenyl C=C Stretch: The C=C stretching of the allyl groups is expected around 1640-1680 cm⁻¹. libretexts.org

Alkenyl =C-H Stretch: The =C-H stretching of the terminal vinyl groups of the allyl chains will appear above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond in the lactam ring would likely be found in the 1200-1350 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for 2-Indolinone, 3,3-diallyl-1-phenyl-.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Amide C=O | 1670-1780 | Strong, sharp peak |

| Aromatic C-H | 3000-3100 | Medium to weak peaks |

| Aromatic C=C | 1450-1600 | Multiple medium to strong peaks |

| Aliphatic C-H | 2850-3000 | Medium to strong peaks |

| Alkene C=C | 1640-1680 | Medium intensity peak |

| Alkene =C-H | 3020-3100 | Medium intensity peak |

| C-N | 1200-1350 | Medium intensity peak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-Indolinone, 3,3-diallyl-1-phenyl- is dominated by the chromophores present, namely the phenyl-substituted indolinone core. The indole (B1671886) moiety itself is known to have characteristic absorption peaks. researchgate.net

For compounds containing an indole-like structure, absorption peaks are typically observed in the near-UV region. researchgate.net Specifically, peaks around 275, 282, and 290 nm are indicative of the indole moiety. researchgate.net The presence of the N-phenyl group and the allyl substituents at the 3-position will influence the electronic environment and can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Aromatic carbonyl compounds also contribute to the UV-Vis spectrum.

While specific experimental data for 2-Indolinone, 3,3-diallyl-1-phenyl- is not available, the spectrum is expected to show strong absorptions in the UV region, characteristic of π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) analysis of a suitable crystal of 2-Indolinone, 3,3-diallyl-1-phenyl- would reveal its exact molecular structure. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision. mdpi.comnih.gov This would confirm the connectivity of the atoms, the stereochemistry at the C3 position, and the conformation of the allyl and phenyl groups.

The analysis of the diffraction data also determines the crystal system and space group, which describe the symmetry of the crystal lattice. For example, related indole derivatives have been found to crystallize in systems such as monoclinic with space group P21/n or triclinic with space group P-1. researchgate.netmdpi.comresearchgate.net The specific crystal system and space group for 2-Indolinone, 3,3-diallyl-1-phenyl- would depend on how the molecules pack in the solid state. This information is crucial for understanding the packing efficiency and the nature of the intermolecular forces that stabilize the crystal structure.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and π-π stacking. nih.gov For 2-Indolinone, 3,3-diallyl-1-phenyl-, Hirshfeld analysis would likely reveal significant H···H contacts due to the abundance of hydrogen atoms. nih.gov It would also highlight C-H···π interactions between the allyl or phenyl C-H groups and the aromatic rings, as well as potential π-π stacking interactions between the phenyl and indolinone ring systems of adjacent molecules. nih.govnih.gov These interactions play a key role in the formation and stability of the crystal lattice.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for verifying the empirical and molecular formula of a pure organic compound. This combustion analysis method determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula.

For 2-Indolinone, 3,3-diallyl-1-phenyl-, the molecular formula is C₂₀H₁₉NO. uni.lu Based on this formula, the theoretical elemental composition can be calculated. The close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound.

Below is a table presenting the theoretical elemental composition of 2-Indolinone, 3,3-diallyl-1-phenyl-.

Table 1: Theoretical Elemental Composition of 2-Indolinone, 3,3-diallyl-1-phenyl- (Note: Experimental values are determined from laboratory analysis and are not available in the searched public literature.)

| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass in Molecule ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 20 | 240.20 | 79.70 |

| Hydrogen | H | 1.008 | 19 | 19.15 | 6.36 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.65 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.31 |

| Total | 301.36 | 100.00 |

The theoretical percentages are calculated based on the molecular formula C₂₀H₁₉NO and the atomic masses of the constituent elements.

Thermal Analytical Techniques for Structural Stability Assessment (e.g., TGA, DTG, DSC)

Thermal analysis techniques are crucial for evaluating the thermal stability, decomposition profile, and phase transitions of a compound. These properties are vital for understanding the material's behavior under different temperature conditions, which is important for storage, processing, and application. While specific experimental data for 2-Indolinone, 3,3-diallyl-1-phenyl- is not publicly available in the searched literature, the principles of what these analyses would reveal are described below.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For 2-Indolinone, 3,3-diallyl-1-phenyl-, a TGA curve would show the temperature at which the compound begins to decompose. A stable compound would exhibit a flat TGA curve until a high temperature, at which point a sharp drop in mass would indicate decomposition. The temperature at which 5% weight loss occurs (T₅) is often used as a standard measure of thermal stability.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve. It plots the rate of mass change against temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, providing a clearer indication of the individual steps of decomposition if the process is not a single-step event.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal various thermal transitions:

Melting Point (Tₘ): An endothermic peak on the DSC curve would indicate the melting point of the crystalline solid. The sharpness of the peak can also be an indicator of purity.

Glass Transition (T₉): For amorphous or semi-crystalline materials, a step-like change in the baseline indicates the glass transition temperature.

Crystallization (T꜀): An exothermic peak may appear upon cooling from the melt, indicating the temperature at which the compound crystallizes.

Decomposition: Exothermic or endothermic peaks at higher temperatures can also correspond to decomposition events, often corroborating TGA data.

Table 2: Representative Data Table for Thermal Analysis (This table is a template illustrating how experimental data for 2-Indolinone, 3,3-diallyl-1-phenyl- would be presented. No actual data was found in the search results.)

| Analysis Type | Parameter | Value | Unit |

| TGA | Onset Decomposition Temp (Tₒ) | Data not available | °C |

| TGA | 5% Weight Loss Temp (T₅) | Data not available | °C |

| DTG | Peak Decomposition Temp (Tₘₐₓ) | Data not available | °C |

| DSC | Melting Point (Tₘ) | Data not available | °C |

| DSC | Enthalpy of Fusion (ΔHₘ) | Data not available | J/g |

The combined data from TGA, DTG, and DSC would provide a comprehensive thermal profile for 2-Indolinone, 3,3-diallyl-1-phenyl-, defining its operational temperature limits and intrinsic stability.

Computational Chemistry and Theoretical Investigations of 2 Indolinone, 3,3 Diallyl 1 Phenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. This method calculates the electronic structure of a molecule by modeling its electron density rather than the complex interactions of individual electrons. For molecules within the indolinone family, DFT is frequently employed to investigate their geometry, electronic properties, and reactivity. Studies on related heterocyclic systems often utilize functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. bohrium.comrsc.org

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 2-Indolinone, 3,3-diallyl-1-phenyl-, known as its minimum energy geometry, must be determined. This process, called geometry optimization, uses DFT to systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found.

For a molecule with flexible groups like the two allyl chains and the rotatable N-phenyl group, multiple stable or metastable structures, known as conformers, may exist. A conformer analysis would be essential to identify the various low-energy spatial arrangements. The allyl groups (–CH₂–CH=CH₂) can rotate around the C-C single bonds, and the phenyl group attached to the nitrogen atom can also rotate, leading to a complex potential energy surface. Computational analysis would map these conformers, calculating their relative energies to identify the most predominant structure (the global minimum) under specific conditions (e.g., in the gas phase or in a solvent). The precise bond lengths and angles determined from this optimization are fundamental for all subsequent computational analyses.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.

LUMO: This is the lowest energy orbital that is empty of electrons and signifies the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater affinity for electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap implies that less energy is required to excite an electron from the occupied to the unoccupied orbital, which is associated with higher chemical reactivity and lower kinetic stability. bohrium.com Conversely, a large energy gap suggests higher stability. For related molecules, this gap is often analyzed to understand charge transfer possibilities within the structure. nih.gov

If a DFT study were performed on 2-Indolinone, 3,3-diallyl-1-phenyl-, the analysis would yield specific energy values (typically in electron volts, eV) for these orbitals and the resulting energy gap. The visualization of these orbitals would show their spatial distribution, indicating the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Indolinone Derivative This table is for illustrative purposes only and does not represent actual data for 2-Indolinone, 3,3-diallyl-1-phenyl-.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.2 | Indicates electron-donating capability. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Reflects kinetic stability and chemical reactivity. |

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more detailed picture of its reactivity than the energy gap alone. sigmaaldrich.commdpi.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the "escaping tendency" of electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Table 2: Illustrative Global Reactivity Parameters for a Generic Indolinone Derivative This table is for illustrative purposes only and is derived from the illustrative energy values in Table 1.

| Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.2 |

| Electron Affinity (A) | -E(LUMO) | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 |

| Chemical Softness (S) | 1 / η | 0.45 |

Natural Population Analysis (NPA) is a computational method used to determine the distribution of electron charge among the atoms in a molecule. uni.lu This analysis provides "natural atomic charges," which offer a more chemically intuitive picture of charge distribution than other methods. By calculating the charge on each atom, NPA can identify the most electropositive (electron-deficient) and electronegative (electron-rich) sites.

For 2-Indolinone, 3,3-diallyl-1-phenyl-, an NPA study would likely show a significant negative charge on the carbonyl oxygen atom (C=O) of the indolinone core, making it a potential site for electrophilic attack. The nitrogen atom and the carbon atoms of the phenyl and allyl groups would have varying charges depending on their bonding environment. This information is crucial for predicting how the molecule might interact with other reagents, catalysts, or biological receptors. uni.luresearchgate.net

Spectroscopic Property Prediction (e.g., IR, UV-Vis via TD-DFT)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret and verify experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure of the synthesized compound. For 2-Indolinone, 3,3-diallyl-1-phenyl-, key predicted peaks would include the C=O stretch of the lactam, C-N stretches, C=C stretches of the allyl and phenyl groups, and various C-H stretches and bends.

UV-Visible Spectroscopy: The electronic transitions that occur when a molecule absorbs ultraviolet or visible light can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This analysis calculates the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensity). researchgate.net The results can explain the color and electronic behavior of the compound, with key transitions often occurring from the HOMO to the LUMO (π → π* transitions). rsc.org For this specific molecule, the analysis would identify the electronic transitions associated with the conjugated π-system of the phenyl and indolinone rings.

Intermolecular Interactions (e.g., Non-Covalent Interactions - NCI)

Non-covalent interactions (NCI) are crucial in understanding the behavior of molecules in biological systems, governing processes like ligand-receptor binding and protein folding. nih.govharvard.edu The NCI index is a valuable tool in computational chemistry for visualizing and analyzing these weak interactions, which include hydrogen bonds, van der Waals forces, and steric clashes. wikipedia.orgchemtools.org This index is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org

The visual representation of NCI analysis involves isosurfaces colored according to the strength and nature of the interaction. wikipedia.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix helps to distinguish between attractive and repulsive interactions. wikipedia.orgresearchgate.net

Blue regions signify strong, attractive interactions like hydrogen bonds. researchgate.net

Green regions indicate weaker van der Waals interactions.

Red regions denote repulsive interactions, such as steric clashes. chemtools.org

For 2-Indolinone, 3,3-diallyl-1-phenyl-, the presence of aromatic rings (phenyl and the benzene (B151609) ring of the indolinone core) and the carbonyl group suggests the potential for various non-covalent interactions. These can include:

π-π stacking: Interactions between the aromatic rings.

C-H⋯π interactions: Interactions between C-H bonds and the π-systems of the aromatic rings. nih.gov

Hydrogen bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov

Basis Set and Functional Selection in DFT Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The accuracy of DFT calculations heavily relies on the choice of the functional and the basis set. youtube.com

Functionals in DFT approximate the exchange-correlation energy, a key component of the total electronic energy. Functionals are often categorized in a hierarchical model known as "Jacob's Ladder," where each rung represents an increasing level of sophistication and, generally, accuracy: youtube.com

Local Density Approximation (LDA): Depends only on the electron density. youtube.com

Generalized Gradient Approximation (GGA): Includes the gradient of the electron density. youtube.com

Meta-GGA: Adds the kinetic energy density. youtube.com

Hybrid Functionals: Incorporate a portion of the exact Hartree-Fock exchange. youtube.com

Double Hybrid Functionals: Include dependence on virtual orbitals. youtube.com

Basis sets are sets of mathematical functions used to construct the molecular orbitals. youtube.com Popular families of basis sets include:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are split-valence basis sets, meaning they use different numbers of functions for core and valence electrons. youtube.com The notations in parentheses indicate the addition of polarization functions (d, p) and diffuse functions (+). youtube.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions. youtube.com

Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): These are another popular choice for DFT calculations. researchgate.net

Selection Criteria:

The choice of functional and basis set depends on the specific properties being investigated and the computational resources available. stackexchange.com

For geometries: Double-zeta basis sets are often sufficient. stackexchange.com

For non-covalent interactions: Diffuse functions are highly recommended as they are crucial for describing long-range interactions. youtube.comstackexchange.com

For heavy atoms: Effective core potentials (ECPs) can be used to replace the core electrons, reducing computational cost. youtube.com

Benchmarking: It is often advisable to consult benchmark studies that have evaluated the performance of different functionals and basis sets for similar systems or properties. stackexchange.com

For a molecule like 2-Indolinone, 3,3-diallyl-1-phenyl-, a hybrid functional like B3LYP, often paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p), would be a common starting point for geometry optimization and electronic structure calculations. For more accurate energy calculations or studies of non-covalent interactions, a larger Dunning or Karlsruhe basis set with diffuse functions would be more appropriate. youtube.comresearchgate.net

Solvation Model Effects on Molecular Properties

In biological systems, molecules exist in an aqueous environment. Computational models must account for the effects of the solvent, as it can significantly influence molecular properties and behavior. solubilityofthings.com Solvation models are used to approximate the interaction between a solute and the surrounding solvent.

There are two main types of solvation models:

Explicit Solvation: Individual solvent molecules are explicitly included in the calculation. This approach is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient approach. Common implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used model that creates a cavity in the dielectric continuum based on the solute's shape.

Solvent Model Density (SMD): This model is parameterized to accurately reproduce solvation free energies for a wide range of solvents.

The choice of solvation model can impact various calculated properties, including:

Conformational stability: The relative energies of different conformers can change in solution compared to the gas phase.

Reaction energies and barriers: The solvent can stabilize or destabilize reactants, products, and transition states.

Spectroscopic properties: Properties like UV-Vis and NMR spectra can be affected by the solvent.

For 2-Indolinone, 3,3-diallyl-1-phenyl-, which has both polar (the carbonyl group) and non-polar regions (the phenyl and allyl groups), its solubility is expected to be higher in organic solvents like DMSO and ethanol (B145695) than in water. solubilityofthings.com When performing computational studies on this molecule, especially those related to its biological activity, it is crucial to employ a solvation model to obtain more realistic and relevant results. The choice between an explicit and implicit model would depend on the specific research question and available computational power.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of modern drug discovery, as it allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. nih.govresearchgate.net

The general workflow of a QSAR study involves:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

2D descriptors: Based on the 2D structure, such as molecular weight, number of hydrogen bond donors/acceptors, and topological indices. mdpi.com

3D descriptors: Derived from the 3D conformation of the molecules, such as molecular shape and volume.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive ability of the QSAR model is rigorously assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the correlation coefficient (r²) for the test set. nih.govnih.gov

For indolinone derivatives, QSAR studies have been successfully applied to guide the design of new inhibitors for various biological targets. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explore the binding mode of 2-substituted 1-indanone (B140024) derivatives with acetylcholinesterase. nih.gov The contour maps generated from these models provide a visual representation of how different structural features contribute to the biological activity, offering valuable insights for lead optimization. nih.gov

A hypothetical QSAR study on a series of 2-indolinone derivatives, including 2-Indolinone, 3,3-diallyl-1-phenyl-, could identify key structural features that modulate a specific biological activity, such as the size and nature of substituents on the indolinone ring or the phenyl group.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for virtual screening of large compound libraries. nih.gov

The docking process involves two main steps:

Sampling: The ligand is placed in various positions and orientations within the binding site of the receptor, and its conformational flexibility is explored.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is considered the most likely binding mode. mdpi.com

Molecular docking studies on indolinone derivatives have provided valuable insights into their interactions with various protein targets. researchgate.net For example, docking simulations have been used to analyze the binding interactions of 1-(thiomorpholin-4-ylmethyl)/benzyl-5-trifluoromethoxy-2-indolinones with acetylcholinesterase and butyrylcholinesterase. researchgate.net Similarly, docking studies of 1H-3-indolyl derivatives in the binding pocket of cytochrome c peroxidase have helped to rationalize their antioxidant activity. mdpi.com

Tautomerism Studies and Energetic Profiles (e.g., Keto-Enol)

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.org For carbonyl compounds like 2-Indolinone, 3,3-diallyl-1-phenyl-, the most relevant type of tautomerism is keto-enol tautomerism. masterorganicchemistry.com

The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). youtube.com The interconversion between these two forms is known as keto-enol tautomerization and can be catalyzed by either acid or base. openstax.org

Equilibrium Position:

For most simple aldehydes and ketones, the equilibrium strongly favors the keto form because the C=O double bond is generally more stable than a C=C double bond. libretexts.org However, the stability of the enol form can be enhanced by certain structural features:

Conjugation: If the C=C double bond of the enol is in conjugation with another π-system, the enol form can be stabilized. openstax.org

Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor can stabilize the hydroxyl group of the enol. openstax.org

Aromaticity: If the enol form results in an aromatic ring, it will be significantly stabilized. masterorganicchemistry.com

Energetic Profile:

Computational methods can be used to calculate the relative energies of the keto and enol tautomers of 2-Indolinone, 3,3-diallyl-1-phenyl-, thereby predicting the position of the equilibrium. This involves optimizing the geometry of both tautomers and calculating their electronic energies. The energy difference between the two forms provides the Gibbs free energy of the tautomerization reaction.

While the keto form of 2-Indolinone, 3,3-diallyl-1-phenyl- is expected to be the more stable tautomer, the enol form is a key reactive intermediate in many reactions of carbonyl compounds. openstax.org Understanding the energetic profile of the keto-enol tautomerism is therefore important for predicting the reactivity of this molecule.

Derivatization and Chemical Transformations for Diversification

Strategies for Functional Group Modification

The twin allyl groups at the C3 position are prime targets for functional group interconversion. The terminal double bonds of the allyl moieties can undergo a wide array of classic alkene reactions.

Key Functional Group Modifications of Allyl Groups:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Oxidation | ||

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | Aldehyde |

| Reduction | ||

| Hydrogenation | H₂, Pd/C, EtOH | Propyl group |

| Addition Reactions | ||

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Halogenation | Br₂, CH₂Cl₂ | Dibromide |

| Hydrohalogenation | HBr | Bromoalkane (Markovnikov addition) |

| Thiol-ene "Click" Reaction | Thiol, photoinitiator, UV light | Thioether |

These transformations allow for the introduction of a variety of polar and functionalized appendages to the oxindole (B195798) scaffold, which can significantly alter the molecule's physicochemical properties.

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselectivity and stereoselectivity in the derivatization of 3,3-diallyl-1-phenyl-2-indolinone is crucial for generating specific isomers with potentially distinct biological activities.

Regioselective Reactions: The two allyl groups are chemically equivalent, so reactions targeting one over the other are not feasible without statistical product mixtures. However, regioselectivity can be achieved in reactions involving the unsymmetrical double bond. For instance, hydroboration-oxidation will selectively yield the terminal alcohol due to steric hindrance and electronic effects. Bismuth(III)-catalyzed reactions have been shown to be highly regioselective for the 3-position of indoles, suggesting that modifications at this position can be controlled. mdpi.com

Stereoselective Reactions: Stereoselective reactions can introduce new chiral centers with a controlled spatial arrangement. masterorganicchemistry.com

Substrate-Controlled Diastereoselectivity: The existing stereochemistry of a molecule can influence the outcome of subsequent reactions. For example, if one of the allyl groups is modified to introduce a chiral center, this new center can direct the approach of reagents to the second allyl group, leading to a diastereoselective outcome. masterorganicchemistry.com

Reagent-Controlled Enantioselectivity: The use of chiral catalysts or reagents can induce enantioselectivity. For example, asymmetric dihydroxylation using a chiral osmium catalyst can produce specific enantiomers of the corresponding diol.

The principles of stereoselective synthesis are critical for producing pinane-based 2-amino-1,3-diols in a controlled manner. beilstein-journals.org Similar strategies could be applied to the diallyl oxindole core to generate specific stereoisomers.

Synthetic Routes to Analogues with Modified Alkyl or Aryl Substituents

The synthesis of analogues with different substituents on the nitrogen atom or at the C3 position can be achieved through various synthetic routes.

Modification of the N-Aryl Substituent: Analogues with different aryl groups on the nitrogen can be synthesized by starting with the appropriately substituted aniline (B41778) in the initial steps of the oxindole synthesis. For example, reacting a substituted aniline with isatin (B1672199) can form the corresponding imine, which can then be further elaborated. nih.gov

Modification of the C3-Alkyl Substituents: The synthesis of analogues with different alkyl groups at the C3 position can be accomplished by using different alkylating agents in the presence of a suitable base. The reaction of 1-phenyl-2-indolinone with two equivalents of a desired alkyl halide would yield the corresponding 3,3-dialkyl-1-phenyl-2-indolinone.

Synthetic Strategies for Analogue Preparation:

| Starting Material | Reagents | Product | Reference |

| 1-phenyl-2-indolinone | 1. NaH, DMF; 2. Allyl bromide | 3,3-diallyl-1-phenyl-2-indolinone | nih.gov |

| Substituted phenylhydrazine (B124118) hydrochloride | Propiophenone, then insertion of benzyl/benzoyl fragment | 3-methyl-2-phenyl-1-substituted-indole derivatives | nih.govresearchgate.net |

| Isatin | Substituted aniline | 1-(substituted benzyl)-3-(phenylimino)indoline-2-one derivatives | nih.gov |

| 2-alkynylbenzaldehydes | Phenols | 2,3-diarylindenones | researchgate.net |

| Aryl triazoles | Amine nucleophiles, then Iodine | 1H-indoles with N-substituents at C2 | mdpi.com |

Cycloaddition Reactions and Annulation Strategies

The allyl groups of 3,3-diallyl-1-phenyl-2-indolinone are excellent candidates for participating in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

1,3-Dipolar Cycloadditions: The double bonds of the allyl groups can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.orgyoutube.com This type of reaction involves a 1,3-dipole, such as a nitrile oxide, azide, or nitrone, reacting with the alkene to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com This strategy allows for the fusion or attachment of various heterocyclic systems to the oxindole core, significantly increasing molecular complexity and diversity.

Diels-Alder Reactions: The allyl groups can also potentially participate as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. This would result in the annulation of a cyclohexene (B86901) ring to the oxindole scaffold.

Annulation Strategies: Annulation, or ring-forming, strategies can be employed to build additional rings onto the indolinone framework. For instance, intramolecular reactions involving functional groups introduced onto the allyl chains can lead to the formation of new cyclic structures. The reaction of allylboranes with unsaturated compounds can lead to cyclization, forming boracyclohexenes. iupac.org

Potential Cycloaddition and Annulation Reactions:

| Reaction Type | Reactant for Allyl Group | Resulting Structure |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline-fused or -linked oxindole |

| 1,3-Dipolar Cycloaddition | Azide | Triazoline-fused or -linked oxindole |

| Diels-Alder Reaction | Conjugated Diene | Cyclohexene-annulated oxindole |

| Intramolecular Heck Reaction | Aryl halide on a modified allyl chain | Fused polycyclic system |

These derivatization and transformation strategies highlight the versatility of 3,3-diallyl-1-phenyl-2-indolinone as a scaffold for generating a wide array of new chemical entities with potential applications in various fields of chemical and biological research.

Advanced Applications and Material Science Potential

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond polymer science, 2-Indolinone, 3,3-diallyl-1-phenyl- serves as a versatile synthetic intermediate for the construction of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical transformations.

The allyl groups are amenable to a wide range of well-established chemical reactions. For instance, they can undergo cross-coupling reactions , such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl substituents. rsc.orgnih.govresearchgate.netmdpi.comnih.gov This provides a pathway to extend the molecular framework and synthesize derivatives with diverse electronic and steric properties. Oxidation of the allyl groups can lead to the formation of diols, epoxides, or even carboxylic acids, providing handles for further functionalization or for influencing the molecule's solubility and biological interactions.

The indolinone core itself is a privileged scaffold in medicinal chemistry. nih.gov The presence of the diallyl groups at the C3 quaternary center offers a unique starting point for the synthesis of spirocyclic oxindoles. nih.govrsc.orgresearchgate.net Through reactions such as ring-closing metathesis between the two allyl groups, a spiro-cyclopentene or spiro-cyclohexene ring can be fused to the indolinone core, generating novel and complex three-dimensional structures. These spiro-oxindoles are of great interest in drug discovery due to their diverse biological activities. researchgate.net

Design of Novel Scaffolds through Chemical Modifications

The structure of 2-Indolinone, 3,3-diallyl-1-phenyl- is ripe for chemical modification to generate novel molecular scaffolds. These modifications can be targeted at several positions within the molecule, leading to a library of new compounds with potentially unique properties.

Modification of the Allyl Groups: As mentioned, the double bonds of the allyl groups are reactive sites. Besides polymerization and cross-coupling, they can undergo hydroboration-oxidation to form alcohols, ozonolysis to yield aldehydes or carboxylic acids, and various cycloaddition reactions. These transformations convert the hydrophobic allyl groups into a range of functional groups, which can then be used to attach other molecular fragments or to modulate the compound's physicochemical properties.

Modification of the Aromatic Rings: The phenyl group attached to the nitrogen and the benzene (B151609) ring of the indolinone core can be functionalized through electrophilic aromatic substitution reactions. Nitration, halogenation, or Friedel-Crafts reactions can introduce substituents that can alter the electronic properties of the molecule or serve as points for further synthetic elaboration.

Modification of the Indolinone Core: The lactam (amide) bond within the indolinone ring can be cleaved under hydrolytic conditions to open the five-membered ring, providing another avenue for derivatization. The carbonyl group can also potentially undergo reactions with organometallic reagents.

The combination of these modification strategies allows for the systematic design of novel scaffolds based on the 2-Indolinone, 3,3-diallyl-1-phenyl- template. This modular approach is highly valuable in fields such as medicinal chemistry and materials science for the discovery of new functional molecules.

Table 2: Potential Chemical Modifications and Resulting Scaffolds

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |

| Diallyl Groups | Ring-Closing Metathesis | Grubbs' catalyst | Spiro-cycloalkene-oxindole |

| Diallyl Groups | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted side chains |

| Diallyl Groups | Dihydroxylation | OsO₄, NMO | Diol-functionalized side chains |

| Phenyl Group | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-phenyl substituted indolinone |

| Indolinone Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo-indolinone derivative |

Structure Reactivity and Structure Selectivity Relationships in 2 Indolinone Systems

Influence of 3,3-Diallyl Substitution on Reaction Pathways

The introduction of two allyl groups at the C3 position of the 2-indolinone core creates a quaternary carbon center, a structural motif that presents both synthetic challenges and opportunities. rsc.org This substitution pattern significantly impacts the reactivity of the molecule, primarily by influencing the acidity of the N-H proton (in the absence of an N-substituent) and the accessibility of the adjacent carbonyl group.

The presence of two bulky allyl groups can sterically hinder the approach of nucleophiles to the C2 carbonyl carbon. However, these allyl groups also introduce reactive sites within the molecule. The double bonds of the allyl groups can participate in a variety of reactions, including but not limited to:

Cyclization Reactions: The two allyl groups are well-positioned to undergo intramolecular cyclization reactions, such as ring-closing metathesis, to form novel spirocyclic systems.

Addition Reactions: The double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and dihydroxylation, allowing for further functionalization of the molecule.

Cross-Coupling Reactions: The terminal alkenes of the allyl groups can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Research into the synthesis of 3,3-disubstituted oxindoles has highlighted various strategies to introduce alkyl groups at this position. Methods often involve the alkylation of an oxindole (B195798) enolate. The stereoselective synthesis of such compounds, particularly those with two different substituents at C3, is an active area of research, often employing chiral catalysts to control the formation of stereocenters. rsc.orgacs.org

Impact of N-Phenyl Substitution on Molecular Conformation and Reactivity

The substitution of the indole (B1671886) nitrogen with a phenyl group has a substantial effect on the molecule's electronic properties and conformation. The N-arylation of indoles is a well-established transformation in organic synthesis, with methods ranging from classical Ullmann condensations to modern palladium- and copper-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

The N-phenyl group influences the reactivity of the 2-indolinone system in several ways:

Electronic Effects: The phenyl group is generally considered to be electron-withdrawing by induction and can participate in resonance with the lone pair of the nitrogen atom. This delocalization of the nitrogen's lone pair into the phenyl ring can decrease the nucleophilicity of the nitrogen and affect the electron density of the entire indole ring system. This, in turn, can influence the reactivity of the C3 position and the adjacent carbonyl group.

Steric Effects: The N-phenyl group introduces significant steric bulk around the nitrogen atom. This can influence the preferred conformation of the molecule and may direct the approach of reagents in subsequent reactions. In some cases, restricted rotation around the N-C(aryl) bond can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting rotational isomers. researchgate.net

Conformational Influence: The presence of the N-phenyl group can lead to distinct conformational preferences. Computational studies on related N-phenyl substituted heterocyclic systems have shown that π-π stacking interactions between the N-phenyl ring and other aromatic parts of the molecule can stabilize certain conformations. sciforum.netmdpi.com This can have implications for how the molecule interacts with enzymes or other biological targets.

A novel class of 1-(3-amino-1-phenylpropyl)indolin-2-ones has been designed and synthesized, demonstrating potent and selective norepinephrine (B1679862) reuptake inhibition. nih.gov This highlights how N-substitution can be strategically employed to modulate biological activity.

Systematic Variations in Substituents and Their Effects on Chemical Behavior

Systematic variations of substituents on the 2-indolinone scaffold have been extensively explored to modulate biological activity and physicochemical properties. For instance, in the context of developing tyrosine kinase inhibitors, modifications at the C3 position have been shown to be critical for achieving selectivity. worldscientific.com

The following table summarizes the general effects of substituent variations on the chemical behavior of 2-indolinone systems, drawing parallels to the specific case of 3,3-diallyl-1-phenyl-2-indolinone.

| Substituent Position | Nature of Substituent | General Effect on Chemical Behavior |

| C3 | Alkyl/Aryl groups | Creates a stereocenter (if singly substituted) or a quaternary center (if disubstituted), influencing steric accessibility to the C2 carbonyl. Can be a handle for further functionalization. rsc.org |

| C3 | Electron-withdrawing groups (e.g., nitro) | Enhances the electrophilicity of the C2-C3 bond, making the molecule susceptible to nucleophilic attack and dearomatization reactions. researchgate.net |

| C3 | Groups capable of hydrogen bonding | Can influence intermolecular interactions and solubility. |

| N1 | Electron-donating groups | Increases the electron density of the indole ring system, potentially enhancing its reactivity towards electrophiles. |

| N1 | Electron-withdrawing groups (e.g., acyl, sulfonyl) | Decreases the nucleophilicity of the nitrogen and the electron density of the ring system, often used as a protecting group. |

| N1 | Aryl groups | Influences electronic properties through resonance and induction, and introduces steric bulk affecting conformation and reactivity. mdpi.com |

| Benzene (B151609) Ring | Electron-donating/withdrawing groups | Modulates the overall electron density of the aromatic system, affecting its susceptibility to electrophilic aromatic substitution and influencing the acidity of the N-H proton (in N-unsubstituted indolinones). Current time information in Bangalore, IN. |

Conformational Analysis and Stereochemical Control in Reactions

The stereochemical outcome of reactions involving 3,3-disubstituted 2-indolinones is of paramount importance, especially in the synthesis of chiral molecules with potential biological activity. The C3 quaternary center in 3,3-diallyl-1-phenyl-2-indolinone is achiral due to the identical nature of the allyl groups. However, if the two allyl groups were to react differently or if they were replaced by two different substituents, the C3 carbon would become a stereocenter.

Conformational Analysis:

Stereochemical Control:

Achieving stereochemical control in reactions at the C3 position of oxindoles is a significant focus of synthetic organic chemistry. Several strategies have been developed:

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the approach of electrophiles to one face of the enolate, leading to the formation of a specific stereoisomer.

Chiral Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can create a chiral environment around the reacting molecule, favoring the formation of one enantiomer over the other. acs.org

Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a subsequent reaction. This is particularly relevant in the diastereoselective functionalization of chiral oxindoles.

The stereodivergent synthesis of 3,3'-disubstituted oxindoles has been achieved through a one-pot sequential allylation/alkylation process, demonstrating that by choosing the appropriate chiral catalysts, all four possible stereoisomers of a product with two stereocenters can be selectively synthesized. acs.org This level of control is crucial for exploring the structure-activity relationships of complex chiral molecules.

The following table provides a conceptual overview of stereochemical outcomes in reactions involving 3-substituted oxindoles.

| Reaction Type | Stereochemical Consideration | Controlling Factors |

| Alkylation of C3 | Formation of a new stereocenter at C3. | Chiral auxiliary, chiral phase-transfer catalyst, steric hindrance from existing substituents. |

| Reaction of C3-substituents | Potential for creating new stereocenters on the substituent. | Directed reactions, use of chiral reagents. |

| Cycloaddition Reactions | Formation of multiple new stereocenters. | Diastereoselectivity controlled by the geometry of the reactants and reaction conditions. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-diallyl-1-phenyl-2-indolinone derivatives, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation of indolin-2-one with substituted aldehydes in acetic acid under reflux (3–6 hours) . Alkylation of the nitrogen atom is achieved using sodium hydride in DMF at 0°C followed by alkyl halides . Yield optimization requires careful stoichiometric control (e.g., 1:1.2 molar ratio of indolinone to aldehyde) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What structural characterization techniques are critical for confirming the molecular geometry of 3,3-diallyl-1-phenyl-2-indolinone analogs?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and stereochemistry . Complementary techniques include DFT calculations (B3LYP/6-311++G(d,p)) to map molecular electrostatic potential (MEP) surfaces and Hirshfeld surface analysis for non-covalent interactions .

Q. How are in vitro cytotoxicity assays designed to evaluate the anti-proliferative activity of 3,3-diallyl-2-indolinone derivatives?

- Answer : Standard protocols involve treating hormone-independent cancer cell lines (e.g., prostate/breast carcinoma) with serial dilutions of the compound (0.1–10 µM) for 48–72 hours. Viability is measured via MTT assays, with IC50 values calculated using nonlinear regression . Cell cycle arrest (e.g., G2/M phase) can be quantified via flow cytometry .

Advanced Research Questions

Q. How can computational and experimental data be reconciled when discrepancies arise in the electronic properties of 3,3-diallyl-2-indolinone derivatives?

- Answer : Discrepancies between DFT-predicted frontier molecular orbitals (HOMO/LUMO) and experimental UV-Vis spectra may arise from solvent effects or crystal packing. To resolve this, perform solvent-phase DFT simulations (e.g., using PCM models) and compare with SC-XRD-derived bond polarization trends . Validate with Natural Population Analysis (NPA) charges and Mulliken electronegativity indices .

Q. What strategies address contradictions in structure-activity relationships (SAR) for tubulin-targeting 2-indolinone derivatives?

- Answer : Conflicting SAR data (e.g., variable potency with 6-methoxy vs. 5-hydroxy substitutions) may stem from differential binding to the colchicine site. Use molecular docking (AutoDock Vina) to model steric clashes and hydrogen bonding patterns. Validate via competitive binding assays with fluorescent colchicine analogs (e.g., BODIPY-colchicine) .

Q. How can regioselectivity challenges in the alkylation of 3,3-diallyl-2-indolinone derivatives be mitigated?

- Answer : Competing alkylation at the indolinone nitrogen versus allyl groups can be minimized by using bulky alkyl halides (e.g., tert-butyl bromide) and low temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, Rf = 0.3–0.5 in EtOAc/hexane) and characterize intermediates via ¹H-NMR (δ 4.2–4.5 ppm for N-CH2 peaks) .

Q. What methodological frameworks are recommended for analyzing contradictory cytotoxicity data across cell lines?

- Answer : Use multi-omics approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.